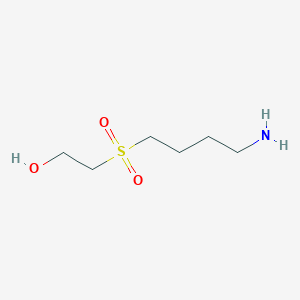

2-(4-aminobutanesulfonyl)ethan-1-ol

Description

Structural Significance of Amine, Sulfonyl, and Hydroxyl Functional Groups

The properties of 2-(4-aminobutanesulfonyl)ethan-1-ol are defined by the interplay of its three key functional groups:

Amine Group (-NH₂): The primary amine group is a basic functional group that can act as a hydrogen bond donor. libretexts.org This allows it to interact with other polar molecules and participate in protonation, which is crucial for many biological and chemical processes. libretexts.org As a result, the amine group often plays a significant role in the water solubility and binding affinity of a molecule. ashp.org

Sulfonyl Group (-SO₂-): The sulfonyl group is a strongly electron-withdrawing group that is known for its chemical stability. youtube.com It is a key component of the sulfonamide functional group, which is prevalent in many pharmaceuticals. ajchem-b.comajchem-b.com The sulfonyl group's ability to act as a hydrogen bond acceptor contributes to its role in molecular recognition. citedrive.com

Hydroxyl Group (-OH): The hydroxyl, or alcohol, group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This versatility enhances a molecule's water solubility and provides a reactive site for further chemical modifications. ashp.orgresearchgate.net The presence of a hydroxyl group is common in many biologically active molecules. libretexts.org

Overview of Sulfonamide-Containing Scaffolds in Molecular Design

Sulfonamide-containing structures are a cornerstone of modern medicinal chemistry. citedrive.comresearchgate.net Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been incorporated into a vast array of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. citedrive.comnih.gov

The success of sulfonamides in drug discovery is attributed to their favorable properties, which include ease of synthesis, chemical stability, and the ability to form strong, directional hydrogen bonds with biological targets. ajchem-b.com These characteristics make the sulfonamide group a "privileged scaffold," meaning it is a recurring structural motif in successful drugs. citedrive.comresearchgate.net Recent research continues to explore new synthetic methods and applications for sulfonamide derivatives, highlighting their ongoing importance in pharmaceutical development. ajchem-b.com

Rationale for In-depth Academic Investigation of the 2-(4-aminobutanesulfonyl)ethan-1-ol Core Structure

The unique arrangement of functional groups in 2-(4-aminobutanesulfonyl)ethan-1-ol makes it a bifunctional molecule, possessing two distinct reactive sites in the form of the amine and hydroxyl groups. nih.gov This bifunctionality is a key driver for its academic investigation, as it allows the molecule to serve as a versatile building block in chemical synthesis. nih.govacs.org

The presence of both a nucleophilic amine and a modifiable hydroxyl group on a flexible butane (B89635) sulfonyl chain offers significant potential for creating diverse molecular architectures. Researchers are interested in how such molecules can be used to synthesize new compounds with tailored properties by modifying one or both of these functional groups. researchgate.net The study of bifunctional molecules is a growing area of research, with applications in creating chemical inducers of dimerization, proteolysis-targeting chimeras (PROTACs), and other advanced molecular tools. nih.govacs.orgresearchgate.net The investigation of the 2-(4-aminobutanesulfonyl)ethan-1-ol core structure is driven by the potential to leverage its bifunctionality for the development of novel chemical entities with specific biological or material science applications. nih.gov

Physicochemical Properties of 2-(4-aminobutanesulfonyl)ethan-1-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO₃S | uni.lu |

| Monoisotopic Mass | 181.07727 Da | uni.lu |

| InChIKey | SVNJKHCDMNQIBG-UHFFFAOYSA-N | uni.lu |

Properties

IUPAC Name |

2-(4-aminobutylsulfonyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c7-3-1-2-5-11(9,10)6-4-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNJKHCDMNQIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)CCO)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193148-15-1 | |

| Record name | 2-(4-aminobutanesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Aminobutanesulfonyl Ethan 1 Ol and Its Structural Analogs

Retrosynthetic Analysis of 2-(4-aminobutanesulfonyl)ethan-1-ol Target Structure

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgamazonaws.com For 2-(4-aminobutanesulfonyl)ethan-1-ol, the analysis begins by identifying the key chemical bonds and functional groups that can be disconnected.

Development of Novel Synthetic Pathways for the Introduction and Transformation of Key Functional Groups

The synthesis of 2-(4-aminobutanesulfonyl)ethan-1-ol necessitates the strategic introduction and manipulation of its three core functional groups. Modern synthetic chemistry offers a plethora of methods to achieve this with high selectivity and yield.

Strategies for Aminobutane Chain Elongation and Functionalization

The construction of the 4-aminobutane backbone can be approached through various strategies. One common method involves the functionalization of a pre-existing four-carbon chain. For instance, starting from 1,4-butanediol, one hydroxyl group can be selectively protected, while the other is converted to a leaving group (e.g., a tosylate or bromide) for subsequent nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, or a protected amine equivalent.

Alternatively, chain elongation methods can be employed. For example, a three-carbon synthon could be reacted with a one-carbon nucleophile. Recent advancements in C-H functionalization offer direct and efficient ways to introduce functional groups into aliphatic chains, potentially simplifying multi-step sequences. researchgate.net The choice of strategy will often depend on the desired substitution pattern on the aminobutane chain for the synthesis of structural analogs.

Methodologies for Sulfonyl Group Formation and Manipulation

The formation of the sulfonyl group is a critical step in the synthesis. Traditional methods often involve the oxidation of a corresponding thioether. For instance, a protected 4-aminobutyl thiol could be reacted with a 2-hydroxyethyl halide, followed by oxidation of the resulting sulfide (B99878) to the sulfone using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

More direct approaches for installing the sulfonyl group are also available. The reaction of an alkyl halide with a sulfinate salt (R-SO2Na) provides a direct route to sulfones. Furthermore, recent developments in photoredox catalysis have enabled the direct C(sp³)–H sulfination, offering a powerful tool for late-stage functionalization. researchgate.net The manipulation of the sulfonyl group itself is less common, but derivatization of the corresponding sulfonyl chloride can provide access to a variety of analogs. nih.govresearchgate.net

A noteworthy modern method involves the use of pyrylium (B1242799) salts (Pyry-BF4) to activate primary sulfonamides for the formation of sulfonyl chlorides under mild conditions. nih.govresearchgate.net This allows for the subsequent reaction with a wide range of nucleophiles, enabling the synthesis of complex sulfonamides and related compounds. nih.govresearchgate.net Another innovative approach leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which can then be reacted with amines in a one-pot process to form sulfonamides. princeton.edu

Table 1: Comparison of Sulfonyl Group Formation Methods

| Method | Reagents | Advantages | Disadvantages |

| Thioether Oxidation | H₂O₂, m-CPBA | Readily available reagents, reliable. | Requires a pre-formed thioether. |

| Sulfinate Alkylation | R-SO₂Na | Direct formation of the C-S bond. | Availability of sulfinate salts can be limited. |

| Photoredox C-H Sulfination | Photocatalyst, sulfonyl source | Direct functionalization of C-H bonds. researchgate.net | May require specific substrates and catalysts. |

| Sulfonamide Activation | Pyry-BF₄, MgCl₂ | Mild conditions, high functional group tolerance. nih.govresearchgate.net | Requires a primary sulfonamide precursor. |

| Decarboxylative Halosulfonylation | Cu(II) catalyst, SO₂, halogen source | Utilizes readily available carboxylic acids and amines. princeton.edu | Primarily demonstrated for aromatic systems. |

Approaches for Hydroxyl Group Derivatization and Protection

The hydroxyl group in 2-(4-aminobutanesulfonyl)ethan-1-ol can be reactive under various synthetic conditions, often necessitating protection. libretexts.org The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. highfine.commasterorganicchemistry.com

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl, Bn; p-methoxybenzyl, PMB), and acetals. libretexts.orghighfine.com Silyl ethers are particularly popular due to their ease of introduction and removal under mild conditions. highfine.com For instance, TBDMS ethers are stable to a wide range of reagents but can be selectively cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Derivatization of the hydroxyl group can also be a key strategy for synthesizing analogs with modified properties. researchgate.net Esterification or etherification with various functionalized reagents can introduce new pharmacophores or alter the physicochemical properties of the parent molecule. For example, reaction with acyl chlorides or anhydrides can yield esters, while alkylation with alkyl halides can produce ethers. researchgate.net

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF, HF, AcOH |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| p-Methoxybenzyl ether | PMB | PMBCl, NaH | DDQ, TFA |

| Tetrahydropyranyl ether | THP | DHP, p-TsOH | H⁺/H₂O |

Exploration of Stereoselective and Enantioselective Synthesis for Chiral Analogs of 2-(4-aminobutanesulfonyl)ethan-1-ol

The synthesis of chiral analogs of 2-(4-aminobutanesulfonyl)ethan-1-ol, where a stereocenter is introduced, requires the use of stereoselective or enantioselective methods. Chirality is a critical factor in the biological activity of many pharmaceutical compounds. nih.gov

If a chiral center is desired on the aminobutane chain, asymmetric hydrogenation of a suitable prochiral olefin or the use of chiral auxiliaries can be employed. chemrxiv.org For instance, a chiral oxazolidinone auxiliary can be used to direct the alkylation of an enolate, establishing a new stereocenter with high diastereoselectivity. nih.gov Another powerful technique is the use of chiral catalysts in reactions such as asymmetric transfer hydrogenation of ketones. nih.gov

For introducing chirality at the 2-position of the ethanol (B145695) moiety, asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or enzymatic methods can be highly effective. Biocatalysis, in particular, offers a green and highly selective approach to producing single enantiomers of chiral alcohols. nih.gov

Application of Sustainable and Green Chemistry Principles in the Synthesis of 2-(4-aminobutanesulfonyl)ethan-1-ol

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. consensus.app Applying these principles to the synthesis of 2-(4-aminobutanesulfonyl)ethan-1-ol can lead to more environmentally friendly and economically viable routes. rroij.comscispace.com

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are addition-based rather than substitution or elimination-based where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. rroij.com The ideal solvent should have low toxicity, be readily available, and easily recyclable.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. consensus.app The use of catalysts, including biocatalysts, can often enable reactions to proceed under milder conditions.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the generation of waste. acs.org This can be achieved through the use of chemoselective reagents or enzymatic transformations that target specific functional groups. scispace.comacs.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. scispace.com Catalysts can increase reaction rates and selectivity, leading to more efficient processes.

No Published Synthetic Routes for 2-(4-aminobutanesulfonyl)ethan-1-ol Prevent a Detailed Analysis of Advanced Manufacturing Methodologies

A thorough investigation of scientific literature and patent databases reveals a significant absence of published research detailing the synthesis of the chemical compound 2-(4-aminobutanesulfonyl)ethan-1-ol. Basic chemical information is available, but specific experimental procedures for its preparation are not documented in available scientific literature uni.lu. Consequently, an in-depth analysis of advanced synthetic methodologies, including the application of flow chemistry and continuous processing for its scalable production, cannot be provided at this time.

The user's request for an article focused on "," with a specific section on "Utilization of Flow Chemistry and Continuous Processing for Scalable Synthesis," presupposes the existence of established synthetic protocols. Without a known and validated synthetic route, a discussion on its optimization and scaling-up using advanced techniques like flow chemistry would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources.

Flow chemistry and continuous processing are indeed transformative paradigms in modern chemical manufacturing. These techniques offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for higher yields and purity. Research in this area is active for various classes of compounds, including those with structural similarities to the requested molecule, such as aryl sulfonyl derivatives and other amino alcohols. However, the application and optimization of these advanced methods are highly specific to the individual reaction kinetics, thermodynamics, and physical properties of the reactants, intermediates, and products involved in a particular synthetic pathway.

Given the lack of a foundational, experimentally validated synthesis for 2-(4-aminobutanesulfonyl)ethan-1-ol, it is not possible to construct a scientifically rigorous article that meets the user's detailed outline. Any attempt to do so would involve postulating hypothetical reaction schemes and speculating on their adaptation to continuous flow systems, which would not be based on "detailed research findings."

Further research and development in the synthesis of 2-(4-aminobutanesulfonyl)ethan-1-ol are required before a meaningful discussion of its scalable production via advanced methodologies can occur.

Chemical Reactivity and Derivatization Strategies for 2 4 Aminobutanesulfonyl Ethan 1 Ol

Investigation of the Chemical Reactivity of the Primary Amine Functionality in 2-(4-aminobutanesulfonyl)ethan-1-ol

The primary amine group in 2-(4-aminobutanesulfonyl)ethan-1-ol is a key site for nucleophilic reactions, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) to yield secondary and tertiary amines. The use of a base is often required to neutralize the acid generated during the reaction. acsgcipr.orggoogle.com The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. Over-alkylation to form the quaternary ammonium (B1175870) salt is a potential side reaction. nih.gov

N-Acylation: Acylation of the primary amine with acyl chlorides or anhydrides readily forms stable amide derivatives. This reaction is generally high-yielding and can be carried out under relatively mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. youtube.comyoutube.com Protecting the amine functionality as an amide can be a useful strategy in multi-step syntheses. youtube.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Primary Amines

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acid Anhydride (B1165640) (e.g., (RCO)₂O) | Amide | Neat or in a suitable solvent |

Formation of Imines, Amides, and Ureas

Imine Formation: The primary amine can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. rsc.org This reversible reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration. rsc.org The use of a dehydrating agent or removal of water can drive the equilibrium towards the imine product.

Amide Synthesis: Beyond the use of acyl chlorides and anhydrides, amides can be synthesized from carboxylic acids using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method is widely used in peptide synthesis and offers a milder alternative to the use of acyl halides. organic-chemistry.org

Urea (B33335) Formation: The reaction of the primary amine with isocyanates provides a straightforward route to urea derivatives. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also yield ureas.

Table 2: Formation of Imines, Amides, and Ureas from Primary Amines

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Imine Formation | Aldehyde or Ketone | Imine | Acid catalyst, removal of water |

| Amide Synthesis | Carboxylic Acid, Coupling Agent (e.g., EDC) | Amide | Solvent (e.g., DMF) |

| Urea Formation | Isocyanate (R-NCO) | Urea | Aprotic solvent |

Exploration of the Reactivity Profile of the Terminal Hydroxyl Group in 2-(4-aminobutanesulfonyl)ethan-1-ol

The terminal primary hydroxyl group is another key site for functionalization, participating in a range of reactions typical for alcohols.

Esterification and Etherification Reactions

Esterification: The primary hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used for a more rapid and often irreversible esterification.

Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. organic-chemistry.org Other methods include acid-catalyzed dehydration of alcohols (for symmetrical ethers) or reaction with other alkylating agents under specific conditions. researchgate.netnih.gov

Table 3: Representative Esterification and Etherification Reactions of Primary Alcohols

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Excess alcohol, removal of water |

| Acylation | Acyl Chloride | Ester | Base (e.g., Pyridine) |

| Williamson Ether Synthesis | Base, Alkyl Halide | Ether | Aprotic solvent |

| Acid-Catalyzed Etherification | Acid Catalyst | Symmetrical Ether | High temperature |

Oxidation to Aldehydes and Carboxylic Acids

The primary hydroxyl group of 2-(4-aminobutanesulfonyl)ethan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally lead to the formation of the corresponding carboxylic acid.

Table 4: Oxidation Reactions of a Primary Alcohol

| Product Type | Oxidizing Agent | General Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat |

Chemical Transformations and Modifications of the Sulfonyl Moiety in 2-(4-aminobutanesulfonyl)ethan-1-ol

The sulfonyl group is generally considered to be a stable and electron-withdrawing functional group. researchgate.net Its high oxidation state makes it resistant to further oxidation. However, under certain conditions, it can undergo specific transformations.

Reduction of the Sulfonyl Group: The reduction of sulfones to the corresponding sulfides is a challenging transformation due to the high stability of the sulfonyl group. Strong reducing agents are typically required. For example, lithium aluminum hydride (LiAlH₄) can reduce some sulfones, but the reaction is not universally applicable. thieme-connect.com Other methods include the use of diisobutylaluminium hydride (DIBALH). researchgate.net

Cleavage of the Carbon-Sulfur Bond: The C-S bond in sulfones is generally robust. However, reductive cleavage (desulfonylation) can be achieved using methods such as dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal amalgams. wikipedia.org These reactions often require harsh conditions. More recent methods have explored transition-metal-catalyzed desulfonylative cross-coupling reactions. chemrxiv.org In some specific molecular contexts, light-induced C-S bond cleavage has also been reported. acs.org The stability of the sulfonyl group in 2-(4-aminobutanesulfonyl)ethan-1-ol under various reaction conditions targeting the amine or hydroxyl group is a critical consideration for synthetic planning.

Table 5: Potential Transformations of the Sulfonyl Group

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Sulfide (B99878) | Anhydrous ether |

| Reductive Cleavage | Sodium in liquid ammonia (B1221849) | Alkane | Low temperature |

Exploration of Sulfonamide and Sulfonate Derivative Synthesis

The primary amine and primary alcohol functionalities of 2-(4-aminobutanesulfonyl)ethan-1-ol are prime targets for derivatization to form sulfonamides and sulfonate esters, respectively. These reactions are well-established in organic synthesis and offer a reliable means of modifying the parent compound.

The synthesis of sulfonamides from the primary amine of 2-(4-aminobutanesulfonyl)ethan-1-ol can be readily achieved by reaction with a variety of sulfonyl chlorides in the presence of a base. cbijournal.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The choice of sulfonyl chloride allows for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the resulting sulfonamide. Common bases used to facilitate this reaction include pyridine and triethylamine. cbijournal.com

Similarly, the primary alcohol can be converted to a sulfonate ester through reaction with a sulfonyl chloride. organic-chemistry.orglibretexts.org This transformation is significant as it converts the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com Commonly employed sulfonyl chlorides for this purpose include tosyl chloride, mesyl chloride, and triflyl chloride. libretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl generated. youtube.com

A general representation of these derivatization strategies is presented in the table below.

| Derivative Type | General Structure | Reagents and Conditions |

| Sulfonamide | R-SO₂-NH-(CH₂)₄-SO₂-(CH₂)₂-OH | R-SO₂Cl, Base (e.g., Pyridine, Triethylamine), Anhydrous Solvent |

| Sulfonate Ester | H₂N-(CH₂)₄-SO₂-(CH₂)₂-O-SO₂-R | R-SO₂Cl, Base (e.g., Pyridine), Anhydrous Solvent |

Note: R represents a variable organic substituent.

Reduction and Oxidation Reactions of the Sulfonyl Group

The sulfonyl group in 2-(4-aminobutanesulfonyl)ethan-1-ol is generally stable to many reaction conditions. However, it can undergo reduction to the corresponding sulfide. Strong reducing agents such as lithium aluminium hydride (LiAlH₄) can reduce some sulfones to sulfides, though this is not a universally applicable reaction. wikipedia.org Diisobutylaluminium hydride (DIBALH) is another reagent that can effect the reduction of sulfonyl groups. wikipedia.org

Oxidation of the sulfonyl group itself is not a common transformation as sulfur is already in its highest oxidation state (+6). However, the primary alcohol of the molecule is susceptible to oxidation. rutgers.edulibretexts.org Treatment with mild oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to oxidize the primary alcohol to the corresponding aldehyde. rutgers.edu Stronger oxidizing agents, like chromic acid, would likely lead to the formation of a carboxylic acid. rutgers.edunumberanalytics.com

| Reaction Type | Product Functional Group | Typical Reagents |

| Sulfonyl Group Reduction | Sulfide | LiAlH₄, DIBALH |

| Alcohol Oxidation (Mild) | Aldehyde | PCC |

| Alcohol Oxidation (Strong) | Carboxylic Acid | H₂CrO₄ |

Rational Design and Synthesis of Novel Core-Modified Derivatives of 2-(4-aminobutanesulfonyl)ethan-1-ol

The rational design of novel derivatives of 2-(4-aminobutanesulfonyl)ethan-1-ol can be approached by considering modifications to its core structure. This could involve altering the length of the aminobutyl chain, the ethanolic fragment, or introducing substituents onto the carbon backbone.

For instance, homologation of the aminobutyl chain could be achieved through multi-step synthetic sequences starting from appropriate precursors. Similarly, analogues with different alkyl chains attached to the sulfonyl group could be synthesized by employing alternative starting materials in the initial synthetic route to the parent compound.

The synthesis of such core-modified derivatives would likely follow established synthetic methodologies. For example, the synthesis of amino alcohols is a well-documented field, often involving the ring-opening of epoxides with amines or the reduction of amino acids or their derivatives. rsc.org The introduction of the sulfonyl group can be accomplished through various sulfonylation reactions.

Chemo- and Regioselective Functionalization Approaches for 2-(4-aminobutanesulfonyl)ethan-1-ol

Given the presence of three distinct functional groups, the chemo- and regioselective functionalization of 2-(4-aminobutanesulfonyl)ethan-1-ol is a key consideration for its derivatization. The primary amine is generally more nucleophilic than the primary alcohol, which allows for selective reactions at the nitrogen atom under specific conditions. msu.edu

For example, acylation reactions with acid chlorides or anhydrides would be expected to occur preferentially at the amine. britannica.com To achieve selective modification at the alcohol, the amine group would first need to be protected. Common protecting groups for amines include carbamates such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). Once the amine is protected, the alcohol can be functionalized, for instance, by esterification or etherification. Subsequent deprotection of the amine would then yield the selectively modified product.

Conversely, to selectively react at the amine in the presence of a more reactive reagent that could also target the alcohol, protection of the hydroxyl group might be necessary. Silyl (B83357) ethers are common protecting groups for alcohols.

The sulfonyl group is generally unreactive under the conditions used for modifying the amine and alcohol functionalities, thus providing a stable scaffold for these transformations. The choice of reaction conditions, reagents, and protecting group strategy is therefore crucial for achieving the desired chemo- and regioselectivity in the derivatization of 2-(4-aminobutanesulfonyl)ethan-1-ol.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-(4-aminobutanesulfonyl)ethan-1-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum of 2-(4-aminobutanesulfonyl)ethan-1-ol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen, nitrogen, and the sulfonyl group). Protons closer to the sulfonyl group and the hydroxyl group would appear further downfield. Similarly, the ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₂-OH | ~3.7 | ~58-62 |

| 2 | -SO₂-CH₂- | ~3.4 | ~54-57 |

| 3 | -CH₂-SO₂- | ~3.2 | ~50-53 |

| 4 | -CH₂-CH₂-SO₂- | ~2.0 | ~21-24 |

| 5 | H₂N-CH₂-CH₂- | ~1.8 | ~28-31 |

| 6 | H₂N-CH₂- | ~2.9 | ~39-42 |

| - | -OH | Variable | - |

| - | -NH₂ | Variable | - |

Note: Predicted values are based on standard functional group chemical shift ranges. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). researchgate.net For 2-(4-aminobutanesulfonyl)ethan-1-ol, COSY would show cross-peaks connecting the protons along the ethyl and butyl chains, for instance, between H-1 and H-2, H-3 and H-4, H-4 and H-5, and H-5 and H-6. This confirms the sequence of the carbon backbone. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling). youtube.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals, pairing the data from the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). youtube.com This is vital for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the protons on C-2 to the carbon at C-3 across the sulfone group, and from the protons on C-3 to the carbon at C-2, confirming the placement of the sulfonyl bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net While less critical for a flexible molecule like this compared to complex stereochemical problems, it can provide information about preferred conformations in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₆H₁₅NO₃S. uni.lu

Predicted HRMS Data for 2-(4-aminobutanesulfonyl)ethan-1-ol

| Adduct | Formula | Predicted m/z (Da) |

| [M+H]⁺ | [C₆H₁₆NO₃S]⁺ | 182.08455 |

| [M+Na]⁺ | [C₆H₁₅NNaO₃S]⁺ | 204.06649 |

| [M-H]⁻ | [C₆H₁₄NO₃S]⁻ | 180.06999 |

| [M+K]⁺ | [C₆H₁₅KNO₃S]⁺ | 220.04043 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide structural information. libretexts.org For 2-(4-aminobutanesulfonyl)ethan-1-ol, fragmentation is expected to occur at chemically logical points. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen and nitrogen atoms is a common pathway for alcohols and amines. Loss of CH₂OH (31 Da) or cleavage next to the amine could occur. libretexts.org

Cleavage around the Sulfone Group: The C-S bonds are susceptible to cleavage, which could lead to fragments corresponding to the butylamine (B146782) side chain and the ethanesulfonyl side chain.

Loss of Small Molecules: The loss of water (H₂O, 18 Da) from the alcohol moiety or ammonia (B1221849) (NH₃, 17 Da) from the amine group are also plausible fragmentation pathways. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. The O-H stretch from the alcohol and the N-H stretch from the amine would appear as broad bands in the 3200-3600 cm⁻¹ region. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group are highly characteristic and would be expected in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H signals are often weak, the S=O and C-S bonds of the sulfone group typically produce distinct Raman signals.

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretch, broad | 3200 - 3600 |

| N-H (Amine) | Stretch, broad | 3200 - 3500 |

| C-H (Alkane) | Stretch | 2850 - 2960 |

| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 |

| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 |

| C-O (Alcohol) | Stretch | 1050 - 1260 |

X-ray Crystallography for Definitive Solid-State Structural Determination of 2-(4-aminobutanesulfonyl)ethan-1-ol and its Crystalline Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The process involves growing a high-quality single crystal of the compound, which can be challenging for flexible molecules. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map of the molecule. nih.gov

This analysis would provide definitive data on:

Bond lengths and bond angles.

The conformation of the alkyl chains.

Intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing.

Currently, there is no publicly available crystal structure for 2-(4-aminobutanesulfonyl)ethan-1-ol. If a crystalline derivative were synthesized, this technique would be essential for its unambiguous structural confirmation. mdpi.com

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

The purity and isomeric composition of 2-(4-aminobutanesulfonyl)ethan-1-ol are critical parameters for its application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these analytical challenges. Due to the compound's structure, which includes a primary amine, a hydroxyl group, and a sulfonyl group, specific strategies are required to achieve effective separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(4-aminobutanesulfonyl)ethan-1-ol. However, the compound lacks a strong chromophore, making its detection by standard UV-Vis detectors challenging at low concentrations. To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a labeling agent to introduce a moiety that is readily detectable.

Pre-column Derivatization for Enhanced Detection and Chiral Separation

Several derivatizing agents are suitable for the primary amine group in 2-(4-aminobutanesulfonyl)ethan-1-ol:

Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): This reagent reacts with primary and secondary amines to form stable, colored derivatives that can be detected in the visible region (around 460 nm). dundee.ac.ukjascoinc.com This method offers good stability and reproducibility. dundee.ac.uk

o-Phthaldialdehyde (OPA): In the presence of a thiol (e.g., N-acetyl-L-cysteine), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govresearchgate.net This allows for very sensitive detection using a fluorescence detector. The use of a chiral thiol also enables the separation of enantiomers, should the compound possess a chiral center. nih.gov

(S)-Naproxen-based reagents: Chiral derivatizing agents derived from (S)-naproxen can be used to form diastereomers with the amino alcohol, which can then be separated on a standard achiral HPLC column. oup.com

Chromatographic Conditions

A reversed-phase HPLC system is typically employed for the separation of the derivatized 2-(4-aminobutanesulfonyl)ethan-1-ol. The separation is usually achieved on a C18 column with a gradient elution program. The mobile phase often consists of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jfda-online.comdss.go.th The specific gradient and column dimensions would be optimized to achieve the best resolution between the main compound, its impurities, and any isomeric forms.

Isomer Analysis

For compounds with potential stereoisomers, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. nih.govnih.gov Teicoplanin-based columns have shown success in the chiral separation of similar amino alcohols and their metabolites. nih.gov

Hypothetical HPLC Purity Analysis Data

The following table illustrates a hypothetical result from an HPLC analysis for the purity assessment of a synthesized batch of 2-(4-aminobutanesulfonyl)ethan-1-ol after derivatization.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 5.2 | 0.8 | Impurity A |

| 2 | 8.7 | 98.5 | 2-(4-aminobutanesulfonyl)ethan-1-ol |

| 3 | 10.1 | 0.5 | Impurity B |

| 4 | 12.4 | 0.2 | Starting Material |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. However, 2-(4-aminobutanesulfonyl)ethan-1-ol is a polar, non-volatile compound due to its amino, hydroxyl, and sulfonyl functional groups. Therefore, it cannot be directly analyzed by GC-MS. Chemical derivatization is a mandatory step to convert it into a volatile and thermally stable derivative.

Derivatization for Volatilization

The primary goal of derivatization for GC-MS analysis is to mask the polar functional groups. Common derivatization strategies for compounds containing amine, hydroxyl, and sulfonic acid functionalities include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to acylate the amine and hydroxyl groups. nih.gov

Alkylation/Esterification: For the sulfonic acid moiety, esterification is necessary. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. nih.govchromforum.org A two-step derivatization, such as esterification followed by acylation, is often required to derivatize all active sites. nih.gov Trimethyloxonium tetrafluoroborate (B81430) has also been reported for the methylation of aminoethylsulfonic acids for GC-MS analysis. osti.gov

GC-MS Analysis Conditions

The derivatized 2-(4-aminobutanesulfonyl)ethan-1-ol would be injected into the GC-MS system. A typical analysis would utilize a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-1ms). The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components.

The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a characteristic fragmentation pattern for the derivatized compound. This fragmentation pattern serves as a fingerprint for identification and can be compared to a library of known spectra.

Hypothetical GC-MS Data for a Derivatized Sample

This table presents hypothetical GC-MS data for the trimethylsilyl (TMS) derivative of 2-(4-aminobutanesulfonyl)ethan-1-ol.

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 15.8 | 73, 147, [M-15]+ | TMS derivative of 2-(4-aminobutanesulfonyl)ethan-1-ol |

Computational Chemistry Investigations of 2 4 Aminobutanesulfonyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

To investigate the electronic structure and geometry of 2-(4-aminobutanesulfonyl)ethan-1-ol, researchers would typically employ quantum chemical calculations, with Density Functional Theory (DFT) being a common and effective method. The process would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its lowest energy state. This involves using a selected DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to calculate the forces on each atom and adjust their positions until a stable conformation is reached.

Conformational Analysis: Due to the flexible butane (B89635) chain and rotatable bonds, the molecule can exist in multiple conformations. A systematic conformational search or molecular dynamics simulation would be performed to identify various low-energy conformers. The geometries of the most stable conformers would then be re-optimized at a higher level of theory.

Electronic Properties: Once the geometry is optimized, various electronic properties could be calculated. These include the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential map, which reveals regions of positive and negative charge. These calculations would provide insight into the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Validation of Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be used to validate and interpret experimental findings.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of quantum mechanics. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, is a standard approach. The calculated magnetic shielding tensors for the optimized molecular geometry are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts can aid in the assignment of experimental NMR spectra. Machine learning and rule-based methods have also emerged as powerful techniques for predicting NMR chemical shifts with high accuracy. mdpi.comnih.gov

IR Frequency Prediction: The vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the S=O stretches of the sulfonyl group.

Theoretical Studies on Reaction Mechanisms Involved in the Synthesis and Derivatization of 2-(4-aminobutanesulfonyl)ethan-1-ol

Theoretical studies can provide a deep understanding of the reaction mechanisms involved in the synthesis and further chemical modification of 2-(4-aminobutanesulfonyl)ethan-1-ol. Such an investigation would involve:

Mapping Reaction Pathways: Computational chemists would model the potential energy surface of a proposed reaction. This involves identifying the structures of reactants, products, and any intermediates.

Locating Transition States: A crucial step is to locate the transition state (TS) structure for each step of the reaction. The TS represents the highest energy point along the reaction coordinate. Its geometry and energy are used to calculate the activation energy, which determines the reaction rate.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 2-(4-aminobutanesulfonyl)ethan-1-ol over time, providing insights that are complementary to static quantum chemical calculations.

Conformational Sampling: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a solvent (like water) over nanoseconds or longer, a wide range of accessible conformations can be explored, providing a more complete picture of its flexibility and preferred shapes in a solution environment.

Intermolecular Interactions: MD is particularly useful for studying how the molecule interacts with its surroundings. Simulations could reveal the nature of hydrogen bonding between the amine and hydroxyl groups of the molecule and solvent molecules. This is critical for understanding its solubility and behavior in a biological context.

Ligand-Based and Structure-Based Computational Approaches for Predicting Potential Binding Interactions

If 2-(4-aminobutanesulfonyl)ethan-1-ol were being investigated as a potential ligand for a biological target (such as a protein receptor or enzyme), computational docking and other modeling techniques would be applied.

Ligand-Based Approaches: If the biological target is unknown, but other molecules with similar activity are known, a ligand-based approach could be used. This might involve building a pharmacophore model that defines the essential 3D arrangement of functional groups required for activity. The structure of 2-(4-aminobutanesulfonyl)ethan-1-ol could then be compared to this model.

Structure-Based Approaches (Molecular Docking): If the 3D structure of the target protein is known, molecular docking simulations could be performed. In this process, various conformations of the ligand are placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results would predict the most likely binding pose and the strength of the interaction, highlighting key intermolecular contacts like hydrogen bonds and electrostatic interactions.

Exploration of the Interplay of 2 4 Aminobutanesulfonyl Ethan 1 Ol with Biological Systems and Material Science Applications

Design Principles for Investigating Biomolecular Recognition and Interaction Mechanisms of 2-(4-aminobutanesulfonyl)ethan-1-ol Scaffolds

The study of how 2-(4-aminobutanesulfonyl)ethan-1-ol recognizes and interacts with biological macromolecules like proteins and nucleic acids is foundational. The design of such investigations would be guided by principles of medicinal chemistry and biophysical analysis. youtube.comacs.org The molecule possesses three key functional groups for potential interactions: the primary amine (a potential hydrogen bond donor and protonated cation), the sulfonyl group (a strong hydrogen bond acceptor), and the hydroxyl group (both a hydrogen bond donor and acceptor).

A primary design principle involves structure-activity relationship (SAR) studies. This would entail the synthesis of a library of analogs to probe the role of each functional group.

Key Design Strategies for SAR Studies:

Amine Group Modification: The primary amine could be converted to a secondary or tertiary amine, or an amide, to assess the importance of its hydrogen-bonding capacity and positive charge at physiological pH.

Hydroxyl Group Modification: The terminal alcohol could be etherified or esterified to block its hydrogen-bonding capabilities, thus clarifying its role in binding affinity.

Alkyl Chain Alteration: The lengths of the butyl and ethyl chains could be varied to understand the impact of spatial arrangement and hydrophobicity on target engagement.

A second key principle is target identification and validation. youtube.com Given its structural similarity to endogenous molecules like amino acids and neurotransmitters, initial investigations might target enzymes, receptors, or transporters involved in their pathways. For instance, the sulfonamide group is a well-known pharmacophore found in various antibacterial drugs and carbonic anhydrase inhibitors. nih.govwikipedia.org Therefore, enzymes with pockets that accommodate such groups would be logical starting points. nih.gov Computational modeling would be employed to dock the molecule into the active sites of candidate proteins to predict binding modes and affinities, guiding the selection of experimental targets. nih.gov

Methodologies for Studying Non-Covalent Interactions of 2-(4-aminobutanesulfonyl)ethan-1-ol with Model Proteins and Nucleic Acids

To experimentally validate the interactions predicted by design studies, a suite of biophysical techniques would be employed to characterize the non-covalent forces (hydrogen bonds, electrostatic interactions, van der Waals forces) between 2-(4-aminobutanesulfonyl)ethan-1-ol and model biomolecules. nih.govresearchgate.net

Direct and Indirect Biophysical Techniques:

| Technique | Information Yielded | Interaction Type Probed | References |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | All non-covalent interactions. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level information on the binding site, conformational changes upon binding, and interaction dynamics. | Hydrogen bonds, hydrophobic interactions. | nih.govox.ac.ukresearchgate.net |

| X-ray Crystallography | High-resolution 3D structure of the molecule bound to the target protein or nucleic acid, revealing precise atomic contacts. | All interactions, spatial arrangement. | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Information on conformational changes in the secondary structure of the protein or nucleic acid upon ligand binding. | Overall structural changes. | nih.govresearchgate.net |

| Fluorescence Spectroscopy | Measurement of binding affinity through quenching or enhancement of intrinsic protein fluorescence or a fluorescent label. | Proximity and environmental changes. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Confirmation of complex formation and stoichiometry under non-denaturing conditions. | Stoichiometry of binding. | nih.govnih.gov |

For example, NMR titration experiments could monitor chemical shift perturbations in the protein's spectrum upon addition of the compound, mapping the binding interface. nih.gov Concurrently, observing changes in the compound's own spectrum would reveal which of its functional groups are involved in the interaction. ITC would provide the gold-standard measurement of binding thermodynamics, revealing whether the interaction is enthalpy- or entropy-driven. nih.gov For nucleic acids, techniques like viscosity measurements and gel electrophoresis could indicate whether the molecule intercalates between base pairs or binds to the grooves. nih.govresearchgate.net

Strategies for Understanding Cellular Uptake, Distribution, and Metabolite Formation Pathways in Theoretical Models

Understanding how 2-(4-aminobutanesulfonyl)ethan-1-ol would behave in a cellular context is crucial for any potential application as a probe or therapeutic. Theoretical and computational models provide the initial strategies for predicting its journey into and through a cell.

Cellular Uptake: The molecule's properties—relatively small size and the presence of polar, ionizable groups—suggest that passive diffusion across the lipid bilayer might be slow. A mechanistic model would investigate both passive transport and the potential for active transport via carriers for amino acids or other small polar molecules. nih.gov The pH-partition hypothesis would be relevant, as the ionization state of the primary amine would change depending on the extracellular and intracellular pH, significantly affecting its membrane permeability. nih.gov

Metabolic Pathways: Computational models can predict likely metabolic transformations. The primary alcohol is a candidate for oxidation by alcohol dehydrogenases to an aldehyde and then a carboxylic acid. The primary amine could be a substrate for N-acetylation by N-acetyltransferases, a common phase II detoxification pathway. researchgate.net The sulfonamide group is generally stable, but some metabolic pathways can lead to N-hydroxylation under specific conditions. researchgate.net

Predictive Modeling Approaches:

| Modeling Type | Application to 2-(4-aminobutanesulfonyl)ethan-1-ol | References |

| Quantitative Structure-Activity Relationship (QSAR) | Predict membrane permeability and potential for transporter recognition based on physicochemical properties. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the molecule's interaction with a model lipid bilayer to understand the energetics of membrane crossing. | ox.ac.uk |

| Metabolism Prediction Software (e.g., based on known biotransformations) | Identify potential metabolites by applying a library of known enzymatic reactions to the molecule's structure. | researchgate.net |

These in silico models would generate testable hypotheses for subsequent experimental validation using cell cultures and analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Integration of 2-(4-aminobutanesulfonyl)ethan-1-ol into Novel Material Science Architectures

The functional groups of 2-(4-aminobutanesulfonyl)ethan-1-ol make it a versatile building block for material science applications, particularly in surface modification and polymer chemistry.

Polymer Functionalization: The primary amine and hydroxyl groups are excellent nucleophiles, making them suitable for incorporation into polymers. nih.gov

Epoxy-Amine Polymerization: The primary amine can react with epoxy-functionalized polymers or monomers in a ring-opening reaction to form poly(β-hydroxyl amine)s. acs.org This would introduce the sulfonyl-ethanol side chain into the polymer backbone.

Post-Polymerization Modification: Polymers containing reactive groups like isocyanates or activated esters could be functionalized by reacting them with the amine or hydroxyl groups of the compound. researchgate.net For instance, polymers with hydroxyl side chains can be reacted with isocyanates, and this chemistry could be adapted to use the amine on 2-(4-aminobutanesulfonyl)ethan-1-ol. researchgate.net Similarly, polymers can be created using initiators that have a hydroxyl group, allowing for end-group functionalization. cmu.edu This process, known as PEGylation when using polyethylene (B3416737) glycol, can alter the physicochemical properties of materials. wikipedia.org

Self-Assembled Monolayers (SAMs): Organosulfur compounds are well-known for their ability to form ordered, self-assembled monolayers on metal surfaces, particularly gold. acs.orgoaepublish.comsigmaaldrich.cn While the sulfonyl group in 2-(4-aminobutanesulfonyl)ethan-1-ol is different from the thiols, disulfides, or sulfides typically used for gold SAMs, the underlying principle of using organosulfur chemistry for surface modification is highly relevant. acs.orgharvard.edu The molecule could potentially be used to functionalize other types of surfaces, such as metal oxides, where the amine and hydroxyl groups could serve as anchoring points. The terminal hydroxyl group would be exposed at the surface, creating a hydrophilic interface that could be used to resist non-specific protein adsorption or to serve as an attachment point for further chemical modifications.

Future Research Directions and Translational Opportunities for 2 4 Aminobutanesulfonyl Ethan 1 Ol

Advanced Structure-Activity Relationship (SAR) Studies on 2-(4-aminobutanesulfonyl)ethan-1-ol Derivatives for Targeted Molecular Design

The methodical exploration of Structure-Activity Relationships (SAR) is fundamental to transforming a lead compound into a targeted therapeutic agent. For 2-(4-aminobutanesulfonyl)ethan-1-ol, a systematic SAR campaign would be crucial to elucidating how each structural component—the aminobutyl chain, the sulfonyl linker, and the ethanol (B145695) headgroup—contributes to biological activity.

Future research should focus on synthesizing and evaluating a library of analogs to map the chemical space around the core structure. Key modifications could include:

Alterations to the Aminobutyl Chain: Varying the length of the alkyl chain (e.g., from aminopropyl to aminohexyl) would probe the spatial requirements of the binding pocket. Introducing substituents on the chain or modifying the primary amine to secondary or tertiary amines would explore changes in basicity and hydrogen bonding capacity.

Modification of the Ethanol Group: The terminal hydroxyl group is a key site for hydrogen bonding. Esterification or etherification could modulate polarity and membrane permeability. Replacing the ethanol with other functional groups, such as a carboxylic acid or an amide, would dramatically alter the compound's electronic and solubility properties.

Substitution on a Core Ring (if applicable): If the scaffold were part of a larger heterocyclic or aromatic system, as is common for sulfonyl-containing drugs, substitutions on this ring would be critical. nih.gov For instance, adding electron-withdrawing or electron-donating groups can fine-tune the electronic properties and metabolic stability of the entire molecule.

The results of such studies would allow for the construction of a detailed SAR map, guiding the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A hypothetical SAR table based on studies of similar sulfonyl-containing compounds is presented below. nih.govacs.org

Table 1: Hypothetical Structure-Activity Relationship Data for 2-(4-aminobutanesulfonyl)ethan-1-ol Analogs

| Compound ID | Modification from Parent Structure | Target Binding Affinity (IC₅₀, nM) | Notes on Activity |

|---|---|---|---|

| Parent | 2-(4-aminobutanesulfonyl)ethan-1-ol | 5,200 | Baseline activity |

| Analog-A1 | Chain extension to aminopentyl | 2,800 | Improved fit in hydrophobic pocket |

| Analog-A2 | Chain shortening to aminopropyl | >10,000 | Reduced activity; suggests optimal chain length |

| Analog-B1 | Methylation of terminal amine (dimethylamino) | 8,500 | Loss of key hydrogen bond donor |

| Analog-C1 | Conversion of terminal -OH to -OCH₃ | 4,100 | Slight improvement; suggests H-bond acceptor is sufficient |

| Analog-C2 | Conversion of terminal -OH to -COOH | >10,000 | Negative charge is detrimental to binding |

Development of High-Throughput Screening Methodologies for Identifying Novel Interactions of 2-(4-aminobutanesulfonyl)ethan-1-ol and its Analogs

High-Throughput Screening (HTS) is an essential tool in modern drug discovery for rapidly assessing the biological activity of thousands of compounds. bmglabtech.com To uncover the therapeutic potential of 2-(4-aminobutanesulfonyl)ethan-1-ol, developing robust HTS assays is a critical next step. This can be approached in two ways:

Target-Based Screening: If a specific biological target is hypothesized (e.g., an enzyme or receptor where sulfonyl-containing ligands are known to bind, such as kinases or certain proteases), a dedicated biochemical assay can be developed. nih.gov For example, an ADP-Glo assay could measure the inhibition of an ATPase or kinase, while a fluorescence polarization assay could detect displacement of a known ligand from its receptor. acs.org

Phenotypic Screening: This approach involves screening the compound against whole cells or even organisms to identify a desired change in phenotype (e.g., inhibition of cancer cell growth, antibacterial activity) without a preconceived target. nih.gov This method has the advantage of identifying compounds that work through novel mechanisms of action.

An HTS campaign would screen a library containing 2-(4-aminobutanesulfonyl)ethan-1-ol and its synthesized derivatives against a panel of relevant targets or cell lines. researchgate.net The primary goal is to identify "hits"—compounds that consistently show activity in the desired direction. bmglabtech.comnih.gov These hits would then undergo further validation and mechanism-of-action studies. The automation and miniaturization inherent in HTS allow for the cost-effective and rapid analysis of large chemical libraries. nih.gov

Table 2: Illustrative High-Throughput Screening Cascade for 2-(4-aminobutanesulfonyl)ethan-1-ol

| Screening Phase | Assay Type | Compound Concentration | Purpose | Example "Hit" Criteria |

|---|---|---|---|---|

| Primary Screen | Target-based biochemical assay (e.g., Kinase-Glo®) | 10 µM | Identify initial hits from a large library | >50% inhibition |

| Confirmatory Screen | Same as primary | 10 µM | Confirm activity and eliminate false positives | >50% inhibition in triplicate |

| Dose-Response | Same as primary | 10-point titration (e.g., 0.1 nM to 10 µM) | Determine compound potency (IC₅₀) | IC₅₀ < 1 µM |

| Orthogonal Assay | Cell-based thermal shift assay | 10 µM | Confirm target engagement in a cellular context | ΔTm > 2°C |

| Selectivity Panel | Panel of related kinases | 1 µM | Assess specificity against other targets | >100-fold selectivity over related targets |

Application of Artificial Intelligence and Machine Learning in Predictive Modeling of 2-(4-aminobutanesulfonyl)ethan-1-ol Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the prediction of compound properties from their structure, thereby accelerating the design-make-test-analyze cycle. nih.gov For 2-(4-aminobutanesulfonyl)ethan-1-ol, these computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate physicochemical properties (descriptors) of compounds with their biological activity. nih.govnih.gov By training a model on data from an initial set of synthesized analogs (from SAR studies), researchers can predict the activity of virtual, yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts on molecules most likely to be potent.

Predicting ADMET Properties: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models trained on large datasets of known drugs can predict properties like solubility, membrane permeability, metabolic stability, and potential toxicity for 2-(4-aminobutanesulfonyl)ethan-1-ol derivatives before they are even made. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the structural constraints of a known binding site and desired physicochemical parameters, it could generate novel derivatives of 2-(4-aminobutanesulfonyl)ethan-1-ol optimized for potency and drug-likeness.

These predictive models can significantly reduce the time and cost of research by focusing laboratory work on the most promising candidates. researchgate.netresearchgate.net

Table 3: Example of AI/ML-Predicted Properties for a Virtual Analog

| Property | Predicted Value | Model Used | Interpretation |

|---|---|---|---|

| Target Activity (pIC₅₀) | 7.8 | QSAR (Random Forest) | High predicted potency; priority for synthesis |

| Aqueous Solubility (logS) | -2.5 | Deep Learning Graph ConvNet | Good solubility predicted |

| Blood-Brain Barrier Permeability | Low | Support Vector Machine (SVM) | Compound likely to be peripherally restricted |

| hERG Inhibition Risk | Low | Classification Model | Low risk of cardiotoxicity |

| Metabolic Lability Site | Hydroxyl group | Metasite Prediction Tool | Suggests potential for glucuronidation |

Challenges and Opportunities in Expanding the Academic and Industrial Research Scope of 2-(4-aminobutanesulfonyl)ethan-1-ol and Related Compounds

Expanding the research scope of 2-(4-aminobutanesulfonyl)ethan-1-ol presents both distinct challenges and significant opportunities for academic and industrial researchers.

Challenges:

Synthetic Complexity: The synthesis of sulfonyl-containing compounds can be non-trivial. taylorandfrancis.com Developing scalable, efficient, and cost-effective synthetic routes for producing a diverse library of analogs will be an initial hurdle. The reactivity of the sulfonyl group itself may require specific, mild reaction conditions to avoid unwanted side reactions. acs.org

Limited Precedent: As a sparsely studied molecule, there is little to no existing biological data to guide initial research. This "cold start" problem requires a broad, exploratory approach, which can be resource-intensive.

Physicochemical Properties: The combination of a basic amine and a polar sulfone group can lead to high polarity and low passive permeability, potentially limiting oral bioavailability. Careful molecular design will be needed to balance potency with drug-like properties.

Opportunities:

Chemical Novelty: The lack of extensive research means that the chemical space around this scaffold is largely unexplored. This provides a significant opportunity to generate novel intellectual property (patents) for new compositions of matter and their uses.

Versatile Pharmacophore: The sulfonyl group is a key feature in many successful drugs and acts as a potent hydrogen bond acceptor. nih.gov The amino and hydroxyl groups provide additional points for interaction with biological targets and for chemical modification. This versatility makes the scaffold adaptable to a wide range of targets.

Access to New Biology: Phenotypic screening of 2-(4-aminobutanesulfonyl)ethan-1-ol and its analogs could uncover unexpected biological activities and novel mechanisms of action, opening up entirely new fields of therapeutic inquiry. The compound could serve as a chemical probe to better understand complex biological pathways. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.